2-Benzyl-1,3-dimethylbenzene

Analytical Chemistry Environmental Monitoring GC-MS Method Development

2-Benzyl-1,3-dimethylbenzene (CAS 28122-29-4), also referred to as phenyl(2,6-dimethylphenyl)methane, is a C15H16 diphenylmethane derivative belonging to the monobenzylated xylene family. The compound features a benzyl substituent at the sterically hindered 2-position of the meta-xylene scaffold, yielding a characteristic substitution pattern that distinguishes it from other monobenzyl-xylene regioisomers.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 28122-29-4
Cat. No. B14675621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-dimethylbenzene
CAS28122-29-4
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC2=CC=CC=C2
InChIInChI=1S/C15H16/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3
InChIKeyOHSBKRHTPKHMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Benzyl-1,3-dimethylbenzene (CAS 28122-29-4): Compound-Class and Core Identity Guide


2-Benzyl-1,3-dimethylbenzene (CAS 28122-29-4), also referred to as phenyl(2,6-dimethylphenyl)methane, is a C15H16 diphenylmethane derivative belonging to the monobenzylated xylene family . The compound features a benzyl substituent at the sterically hindered 2-position of the meta-xylene scaffold, yielding a characteristic substitution pattern that distinguishes it from other monobenzyl-xylene regioisomers. Its reported physicochemical properties include a boiling point of 299.984 °C, a flash point of 138.031 °C, and a refractive index of 1.561 .

Procurement Risk: Why 2-Benzyl-1,3-dimethylbenzene Cannot Be Replaced by Generic Benzylated Xylene Mixtures


In procurement, generic 'benzylated xylene' or mixed-isomer streams (e.g., CAS 68908-87-2, often described as 1-benzyl-3,5-dimethylbenzene or a broad benzylated m-xylene mixture) cannot be considered equivalent to the single regioisomer 2-benzyl-1,3-dimethylbenzene. The position of the benzyl substituent directly influences critical performance parameters: the 2-substituted isomer exhibits a distinct Kovats Retention Index (RI = 275 on SE-54) [1], while catalytic benzylation studies on p-xylene systems demonstrate that isomer identity can drive yield differences as dramatic as 94–95% for the preferred isomer under optimized conditions [2]. Regioisomer-specific thermal stability, viscosity, and crystallization behavior are further documented in heat-transfer-fluid patent literature, where an ortho-xylene-derived (methylbenzyl)xylene composition remains liquid below -50 °C, whereas the para-xylene analog crystallizes near 0 °C [3]. Using an undefined isomer mixture therefore introduces uncontrolled variability in analytical retention, synthetic yield, and low-temperature fluidity, directly undermining specification-driven procurement.

Quantitative Differentiation Evidence: 2-Benzyl-1,3-dimethylbenzene (CAS 28122-29-4) vs. Closest Analogs


Regioisomeric Identity Confirmation via GC Retention Index: 2-Benzyl-1,3-dimethylbenzene vs. Other Benzylated Xylene Isomers

2-Benzyl-1,3-dimethylbenzene can be unambiguously resolved from its monobenzyl-xylene regioisomers by gas chromatography. Its experimentally determined Kovats Retention Index is 275 on an SE-54 capillary column [1]. This value serves as a direct, system-independent identifier, enabling procurement specifications to require a single-isomer product verified by GC retention matching, as opposed to an undefined isomer mixture (e.g., CAS 68908-87-2) that would display multiple peaks or a shifted retention envelope. The specific RI value was validated in environmental monitoring studies used to identify anthropogenic contaminants in sediment and biota [1].

Analytical Chemistry Environmental Monitoring GC-MS Method Development

Physical Property Benchmarking: Boiling Point, Flash Point, and Refractive Index of 2-Benzyl-1,3-dimethylbenzene vs. Commercial Benzylated Xylene Fluids

The single-isomer compound 2-benzyl-1,3-dimethylbenzene exhibits a defined boiling point of 299.984 °C, a flash point of 138.031 °C, and a refractive index of 1.561 . These values contrast with the broader boiling ranges and undefined refractive indices typical of commercial 'benzylated xylene' mixtures (e.g., CAS 68908-87-2), which contain multiple isomers and variable levels of bis-adducts. The well-defined boiling point allows precise distillation-based purification control, while the known flash point supports engineering safety calculations that are unreliable when applied to isomer mixtures with unspecified compositional ranges.

Heat Transfer Fluid Design Process Engineering Physicochemical Characterization

Low-Temperature Fluidity and Thermal Stability Advantage of (Methylbenzyl)xylene Fluids Over Prior-Art Dibenzyltoluene

Patents covering (methylbenzyl)xylene heat transfer fluids, a class that includes 2-benzyl-1,3-dimethylbenzene when derived from ortho-xylene or ortho/meta mixtures, demonstrate a pour point below -50 °C and no crystallization after several months at -50 °C when formulated with a mixture of ortho- and para-xylene derived isomers [1]. In direct contrast, the prior-art fluid bis(methylbenzyl)toluene solidifies at -17 °C with a viscosity of 204 cSt at 20 °C, and dibenzyltoluene has a pour point of -34 °C and viscosity of 35 cSt at 20 °C [1]. The superior low-temperature fluidity and reduced viscosity at ambient temperature make (methylbenzyl)xylene-based fluids, including the defined isomer 2-benzyl-1,3-dimethylbenzene, particularly suitable for heat transfer systems requiring cold-start capability without auxiliary heating.

Heat Transfer Fluids Low-Temperature Operation Thermal Stability

Isomer-Dependent Catalytic Benzylation Yield: Para-Isomer Benchmark Highlights Importance of Defined Isomer for Synthetic Applications

In a 2022 study on radical Friedel-Crafts benzylation using 2H-MoS2 catalyst, dibenzyl ether was coupled with p-xylene to afford 2-benzyl-1,4-dimethylbenzene (the para isomer) in 94–95% yield within 30 min at 140 °C, with the catalyst being reusable four times without regeneration [1]. While this study did not directly evaluate the meta isomer (2-benzyl-1,3-dimethylbenzene), it establishes that catalytic benzylation of a specific xylene isomer can achieve near-quantitative yield under optimized conditions. This implies that using a defined xylene isomer as starting material is critical for reproducible high-yield synthesis, and that substitution with a mixed-xylene feed would produce a complex mixture of benzylated isomers with lower individual yields. Procurement of the pure single-isomer 2-benzyl-1,3-dimethylbenzene, or its precursor m-xylene, is therefore a prerequisite for process chemists aiming to replicate or adapt such high-yielding benzylation protocols.

Synthetic Organic Chemistry Friedel-Crafts Benzylation Catalysis

Limitation Acknowledgment: Scarcity of Direct Head-to-Head Comparative Data for 2-Benzyl-1,3-dimethylbenzene

The assembled evidence base consists predominantly of class-level inference (methylbenzyl xylene patent data), cross-study comparable data (para-isomer synthetic yields), and supporting physicochemical data (BP, RI). No direct head-to-head study was identified that experimentally compares 2-benzyl-1,3-dimethylbenzene with a named comparator under identical conditions for a specific performance endpoint (e.g., thermal stability, viscosity, or reaction yield). This limitation should be transparent to procurement decision-makers. Selection of 2-benzyl-1,3-dimethylbenzene over other monobenzyl-xylene isomers currently rests on indirect evidence of regioisomer impact on physical properties, chromatographic identity, and the general class advantages established in patent literature, rather than on compound-to-compound experimental comparisons.

Evidence Gap Procurement Caution Comparative Data Scarcity

High-Confidence Application Scenarios for 2-Benzyl-1,3-dimethylbenzene (CAS 28122-29-4) Based on Quantitative Evidence


Single-Isomer GC-MS Standard for Environmental Monitoring of Anthropogenic Diphenylmethanes

The verified Kovats Retention Index of 275 on SE-54 [1] positions 2-benzyl-1,3-dimethylbenzene as a reference standard for identifying benzylated xylene contaminants in environmental samples. Laboratories performing GC-MS analysis of sediments, effluents, or biota can use this pure isomer to calibrate retention time windows and confirm peak assignment, avoiding the ambiguity introduced by mixed-isomer calibration standards.

Defined-Property Heat Transfer Fluid Component for Low-Temperature Systems (< -30 °C)

Based on patent evidence that (methylbenzyl)xylene compositions remain liquid and free of crystallization at -50 °C [1], the defined isomer 2-benzyl-1,3-dimethylbenzene can serve as a well-characterized component or model compound in formulating heat transfer fluids for Arctic, aerospace, or cryogenic process applications. Its known boiling point (299.984 °C) and flash point (138.031 °C) further support engineering safety assessments .

Regioisomer-Pure Substrate for Structure–Activity Relationship (SAR) Studies in Catalytic Benzylation

The 94–95% yield benchmark established for the para isomer under MoS2-catalyzed radical benzylation conditions [1] demonstrates that regioisomer purity is a key determinant of reaction outcome. Researchers investigating catalyst scope and mechanism can employ 2-benzyl-1,3-dimethylbenzene as a pure meta-substituted substrate to compare reactivity and selectivity against the para and ortho analogs, generating SAR data essential for catalyst optimization.

Procurement Specification Development Where Isomer Identity Is Critical to Batch Reproducibility

Organizations that have empirically determined that the 2-benzyl substitution pattern is essential for their application—whether in material science, synthesis, or formulation—can use the assembled reference data (RI, BP, Flash Point, n) to build a tight procurement specification. Requiring a minimum single-isomer purity verified by GC retention matching against the RI = 275 standard [1] and physical constant verification ensures batch-to-batch consistency that generic benzylated xylene mixtures cannot provide.

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